3-(3-Bromophenyl)-2-fluoropropanenitrile
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Description
3-(3-Bromophenyl)-2-fluoropropanenitrile, also known as BFP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BFP is a highly reactive compound that is widely used in the synthesis of various organic compounds.
Scientific Research Applications
Tuning Electronic Properties in Polythiophenes
3-Fluoro-4-hexylthiophene, a compound related to 3-(3-Bromophenyl)-2-fluoropropanenitrile, has been studied for its role in tuning the electronic properties of conjugated polythiophenes. This research demonstrates its utility in altering the oxidation potential and electronic properties of polymers, impacting materials science and electronic device fabrication (Gohier, Frère, & Roncali, 2013).
Fluorescence Turn-On Sensing of Fluoride Ions
A study on 1-Pyrenyl- and 3-Perylenyl-antimony(V) Derivatives, similar in structure to this compound, highlights their use in fluorescence turn-on sensing of fluoride ions in water. This research has implications for environmental monitoring and analytical chemistry (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).
Synthesis of Fluorinated Biphenyls
The practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, provides insight into the large-scale production and applications of similar fluorinated compounds, including this compound (Qiu, Gu, Zhang, & Xu, 2009).
Tuning Optical Properties in Polythiophenes
Research on postfunctionalization of poly(3-hexylthiophene) (P3HT), which shares structural similarities with this compound, shows significant advancements in tuning optical properties and enhancing solid-state emission in polythiophenes. This is critical for developments in optoelectronics and photonics (Li, Vamvounis, & Holdcroft, 2002).
Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds
The development of protocols for catalytic fluoromethylation, a process relevant to compounds like this compound, is crucial in the synthesis of pharmaceuticals and agrochemicals. This research focuses on photoredox catalysis as a strategy for developing new fluoromethylations (Koike & Akita, 2016).
properties
IUPAC Name |
3-(3-bromophenyl)-2-fluoropropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKMQHCBWKPLLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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